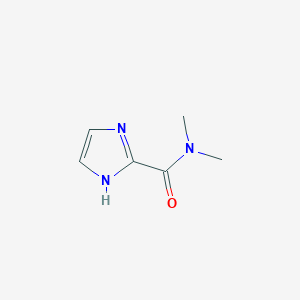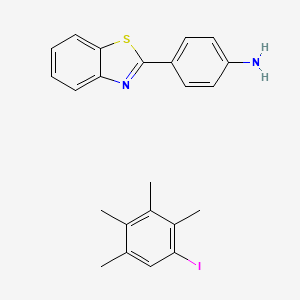
4-(1,3-Sbenzothiazol-2-YL)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)phenylamine, also known as 2-(4-Aminophenyl)benzothiazole or 4-(2-Benzothiazolyl)aniline, is a chemical compound with the molecular formula C₁₃H₁₀N₂S and a molecular weight of 226.3 g/mol . This compound is characterized by a benzothiazole ring fused to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)phenylamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(1,3-Benzothiazol-2-yl)phenylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Benzothiazol-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
4-(1,3-Benzothiazol-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 4-(2-Benzothiazolyl)aniline
- Benzothiazole derivatives
Uniqueness
4-(1,3-Benzothiazol-2-yl)phenylamine is unique due to its specific structure, which combines the properties of benzothiazole and aniline. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various applications .
Propiedades
Fórmula molecular |
C23H23IN2S |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C13H10N2S.C10H13I/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;1-6-5-10(11)9(4)8(3)7(6)2/h1-8H,14H2;5H,1-4H3 |
Clave InChI |
BWNLMCKTXZAZNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


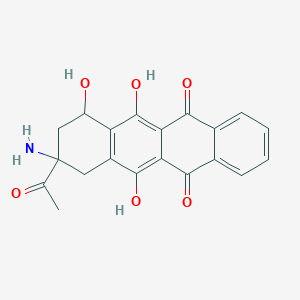
![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
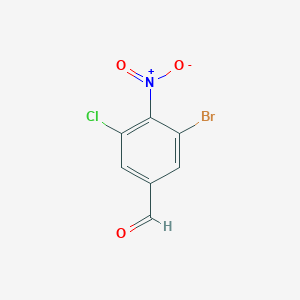
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)

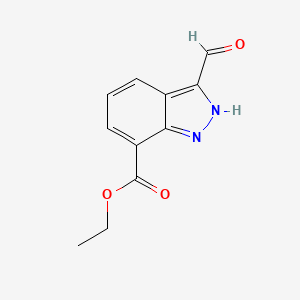
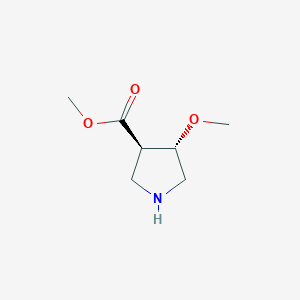
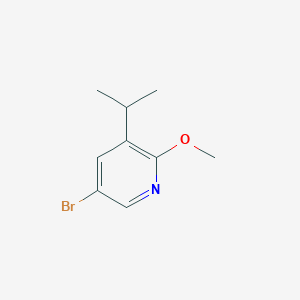
![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)

